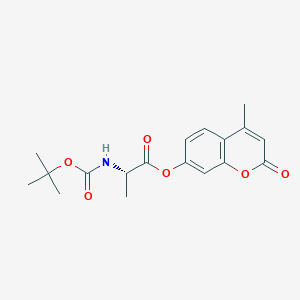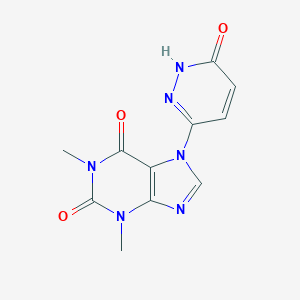
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI), also known as EDDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. EDDP is a thioether derivative of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. EDDP has been found to have similar properties to methadone, including its ability to bind to opioid receptors in the brain.
Wirkmechanismus
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) binds to opioid receptors in the brain, which are responsible for modulating pain perception and reward pathways. By binding to these receptors, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can produce analgesic and euphoric effects similar to those of other opioids. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a lower affinity for these receptors compared to other opioids, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to produce similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a slower onset and longer duration of action compared to other opioids, which may make it useful for certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in lab experiments is its lower abuse potential compared to other opioids. This may make it a safer alternative for researchers who need to study the effects of opioids on the brain and body. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has also been found to have a lower potency compared to other opioids, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). One area of interest is the development of new opioid medications based on the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). Researchers are exploring ways to modify the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) to improve its safety and efficacy profiles. Another area of interest is the study of the long-term effects of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) on the brain and body. Researchers are investigating whether Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has any potential for addiction or other adverse effects with prolonged use. Finally, researchers are exploring the potential use of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in combination with other medications for pain management and opioid addiction treatment.
Synthesemethoden
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can be synthesized through a multi-step process involving the reaction of methadone with various reagents. One common method involves the reaction of methadone with sulfur in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) as a thioether derivative of methadone. Other methods involve the use of different reagents or catalysts, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used in various research applications due to its ability to bind to opioid receptors in the brain. One area of research has been the development of new opioid medications with improved safety and efficacy profiles. Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used as a starting point for the development of new opioid compounds that have shown promise in preclinical studies.
Eigenschaften
CAS-Nummer |
135339-79-6 |
|---|---|
Produktname |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) |
Molekularformel |
C10H12NS |
Molekulargewicht |
178.28 g/mol |
InChI |
InChI=1S/C10H12NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
AMOMXNIQELZEKP-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)/C(=C/C1=CC=CC=C1)/[S] |
SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
Kanonische SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
Synonyme |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)










